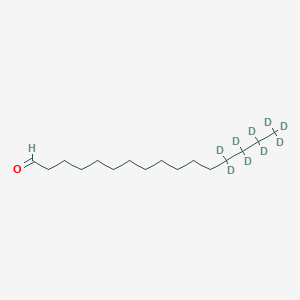
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal is a deuterated analog of hexadecanal, a long-chain aldehyde. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal typically involves the selective deuteration of hexadecanal. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reactions where the aldehyde group can be substituted with halogens using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: PBr3 in anhydrous conditions.
Major Products
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecyl bromide.
Applications De Recherche Scientifique
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Employed in metabolic studies to trace lipid biosynthesis and degradation pathways.
Medicine: Investigated for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.
Mécanisme D'action
The mechanism by which 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal exerts its effects is primarily through its interaction with enzymes and receptors. The deuterium atoms can influence the rate of enzymatic reactions by altering the kinetic isotope effect. This can lead to changes in the metabolic pathways and the overall biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanal: The non-deuterated analog of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal.
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid: The deuterated analog of hexadecanoic acid.
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanol: The deuterated analog of hexadecanol.
Uniqueness
This compound is unique due to its high degree of deuteration, which imparts distinct physical and chemical properties. These properties make it valuable for studying isotope effects and for applications in various scientific fields.
Propriétés
Formule moléculaire |
C16H32O |
|---|---|
Poids moléculaire |
249.48 g/mol |
Nom IUPAC |
13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanal |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2,3D2,4D2 |
Clé InChI |
NIOYUNMRJMEDGI-YNSOAAEFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC=O |
SMILES canonique |
CCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


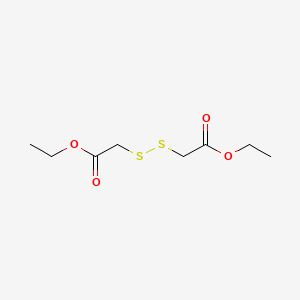
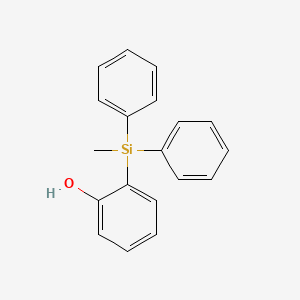




![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
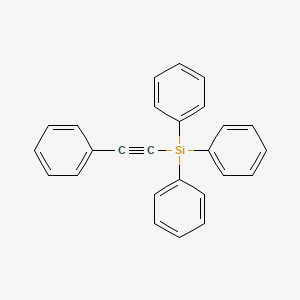
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
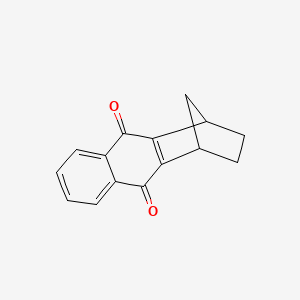

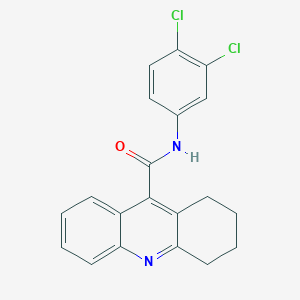
![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
